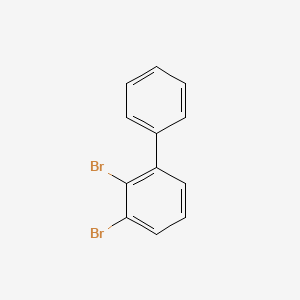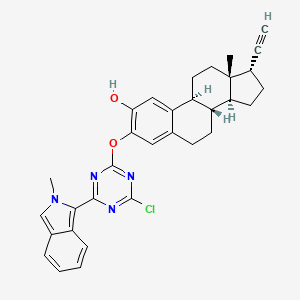
2,3-Dibromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromobiphenyl is a polybrominated biphenyl (PBB), a class of organic compounds where two bromine atoms are attached to a biphenyl structure. These compounds are known for their use as flame retardants and have been added to various products like plastics, textiles, and electronic devices to enhance their fire resistance . due to their toxicity and persistence in the environment, the use of PBBs has been restricted or banned in many regions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst. The reaction typically takes place in a solvent like benzene or carbon tetrachloride, and the temperature is maintained to control the reaction rate and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process where biphenyl is exposed to bromine vapor in a controlled environment. This method ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions with nucleophiles.
Oxidation and Reduction: The biphenyl structure can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted biphenyls can be formed.
Oxidation Products: Biphenyl carboxylic acids or quinones.
Reduction Products: Reduced biphenyls with fewer bromine atoms.
Applications De Recherche Scientifique
2,3-Dibromobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific biological activities.
Industry: Utilized in the development of flame retardants and other materials with enhanced fire resistance.
Mécanisme D'action
The mechanism by which 2,3-Dibromobiphenyl exerts its effects involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes like CYP1A1. This activation leads to the metabolism and detoxification of the compound, but it can also result in toxic effects due to the formation of reactive intermediates .
Similar Compounds:
- 2,2’-Dibromobiphenyl
- 2,4-Dibromobiphenyl
- 3,3’-Dibromobiphenyl
- 4,4’-Dibromobiphenyl
Comparison: this compound is unique due to the specific positioning of the bromine atoms on the biphenyl structure, which influences its chemical reactivity and biological activity. Compared to other dibromobiphenyls, it may exhibit different binding affinities to receptors and enzymes, leading to distinct biological effects and applications .
Propriétés
| 115245-06-2 | |
Formule moléculaire |
C12H8Br2 |
Poids moléculaire |
312.00 g/mol |
Nom IUPAC |
1,2-dibromo-3-phenylbenzene |
InChI |
InChI=1S/C12H8Br2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
ODVMOIOUMCXTPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)

![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
